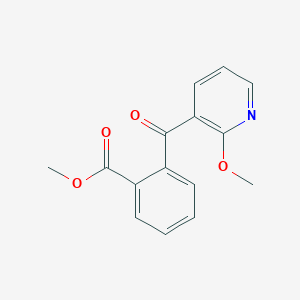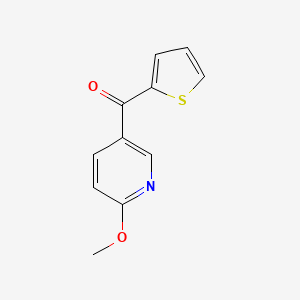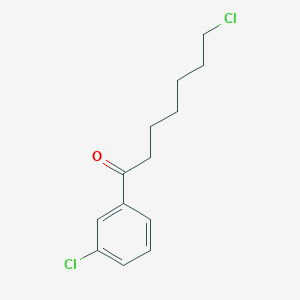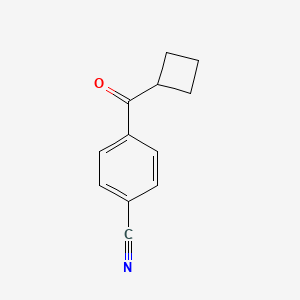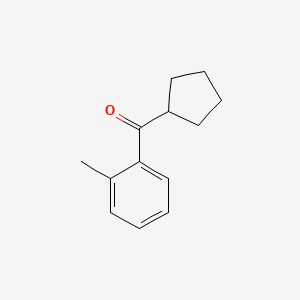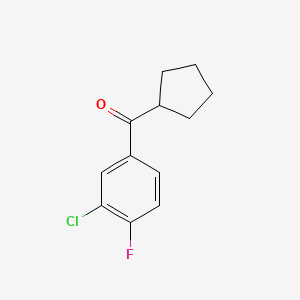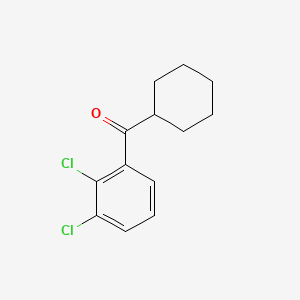
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Overview
Description
“(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is commonly known as iso-molecule. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” can be represented by the SMILES stringOCc1cc(no1)-c2ccc(F)cc2 . The InChI key is AXHZYGAOISWOLE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” is a solid substance .Scientific Research Applications
Anticonvulsant Agents
A study by Malik and Khan (2014) focused on synthesizing a series of novel compounds, including derivatives similar to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. These compounds were evaluated for anticonvulsant activities, demonstrating significant effectiveness. Particularly, one derivative exhibited potent anticonvulsant properties with a high protective index, surpassing the reference drug phenytoin. The study also explored the mechanism of action on sodium channels, providing insights into potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Cytotoxic Activity
Rao et al. (2014) conducted research on the synthesis of novel isoxazole derivatives, including compounds structurally related to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. The study assessed their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed potent cytotoxicity, suggesting potential use in cancer treatment (Rao et al., 2014).
Antimicrobial Activity
A 2019 study by Kumar et al. explored the synthesis of isoxazole derivatives, including ones akin to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. These compounds were tested for their antimicrobial efficacy against bacterial and fungal organisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2019).
Supramolecular Networks
Rajalakshmi et al. (2012) investigated the crystal structure of compounds closely related to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. They found significant differences in the intermolecular interaction patterns due to minor changes in molecular structure. This research provides valuable information for the design of materials with specific supramolecular properties (Rajalakshmi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZYEIQXXRYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584570 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol | |
CAS RN |
640291-97-0 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






